Acetoin

Description

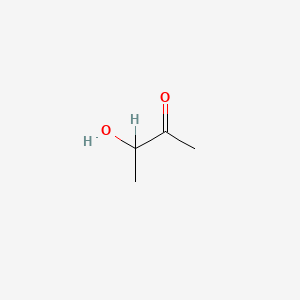

Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.

Acetoin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Acetoin is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.

A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024399 | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

41 °C, 106 °F | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9972 g/cu cm at 17 °C, 1.005-1.019 | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellow liquid or crystals | |

CAS No. |

513-86-0, 51555-24-9 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-butanon, Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG4D34CO2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

15 °C, 59 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Acetoin (3-Hydroxybutanone): Chemical Identity, Stereochemistry, and Metabolic Applications in Bioprocess Engineering

Executive Summary

Acetoin (3-hydroxy-2-butanone) is a chiral alpha-hydroxy ketone used extensively as a flavoring agent (buttery/yogurt notes) and a high-value platform chemical in the synthesis of novel polymeric materials.[1][2] While the generic CAS number 513-86-0 is widely used for the racemic mixture, precise applications in asymmetric synthesis and metabolic engineering require strict differentiation between its enantiomers and physical states (monomer vs. dimer).

This guide provides a technical breakdown of acetoin’s chemical identity, its metabolic biosynthesis pathways, and validated protocols for its detection and handling in research environments.

Part 1: Chemical Identity & Stereochemical Nuances

Acetoin possesses a single chiral center at the C3 position, resulting in two enantiomers: (R)-acetoin and (S)-acetoin. In biological systems, specific dehydrogenases often produce one isomer exclusively, making CAS precision critical for enzymatic studies.

Table 1: Acetoin CAS Registry & Identification Profile[3]

| Chemical Form | Configuration | CAS Number | Physical State (Standard) |

| Racemic Mixture | (±)-Acetoin | 513-86-0 | Liquid (or slurry) |

| (R)-Enantiomer | (R)-(-)-Acetoin | 53584-56-8 | Liquid |

| (S)-Enantiomer | (S)-(+)-Acetoin | 78183-56-9 | Liquid |

| Dimeric Form | Cyclic Dimer | 23147-57-1 | Crystalline Solid |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Handling Note: Commercial acetoin is frequently sold as a crystalline dimer (CAS 23147-57-1). Upon heating or prolonged storage in solution, this dimer reverts to the liquid monomer. Researchers attempting to pipette "liquid" acetoin from a cold stock bottle may encounter inaccurate dosing due to this phase equilibrium.

Part 2: Physicochemical Stability & Dimerization

Acetoin undergoes a reversible dimerization to form a cyclic hemiacetal (2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol).

-

Monomer: Liquid, volatile, prone to oxidation.

-

Dimer: Solid, stable, less volatile.

Experimental Implication: When preparing standard curves for GC-MS or HPLC, fresh acetoin standards should be prepared from the solid dimer and allowed to equilibrate in the solvent matrix, or gently heated (45–50°C) to ensure full conversion to the monomeric form prior to injection. Failure to do so results in double-peak artifacts or under-quantification.

Part 3: Biosynthesis & Metabolic Engineering

In bioprocess engineering, acetoin is a key intermediate in the 2,3-butanediol pathway, serving as a mechanism for bacteria (e.g., Bacillus subtilis, Klebsiella pneumoniae) to manage intracellular acidification by diverting pyruvate away from acidic endpoints (like acetate/lactate) toward neutral metabolites.

The Acetoin Pathway

The biosynthesis involves the decarboxylation of alpha-acetolactate. The pathway is tightly regulated by the alsSD operon in Bacillus species.

Figure 1: The metabolic flux from Pyruvate to Acetoin.[3] Note the spontaneous decarboxylation of α-acetolactate to Diacetyl, which occurs in the presence of oxygen and absence of AlsD activity.

Part 4: Analytical Methodologies

Accurate detection of acetoin distinguishes it from its oxidation product, diacetyl, and its reduction product, 2,3-butanediol.

Protocol A: The Voges-Proskauer (VP) Test (Qualitative)

This classic microbiological assay detects acetoin production.

-

Mechanism: Acetoin is oxidized to diacetyl in the presence of alkali (KOH). The diacetyl then reacts with guanidine nuclei (present in the peptone of the media) and

-naphthol to form a red complex.

Step-by-Step Protocol:

-

Inoculation: Inoculate the test organism into MR-VP broth (buffered peptone-glucose).

-

Incubation: Incubate at 37°C for 48 hours .

-

Why? Shorter times may result in false negatives if the organism has not yet switched from acid production to neutral solvent production (acetoin).

-

-

Aliquot: Transfer 1 mL of culture to a clean tube.

-

Reagent A: Add 0.6 mL of 5%

-naphthol in absolute ethanol.-

Critical Step: Add this first to sensitize the reaction.

-

-

Reagent B: Add 0.2 mL of 40% KOH .

-

Oxidation: Shake the tube vigorously for 30–60 seconds.

-

Why? The reaction requires atmospheric oxygen to oxidize acetoin to diacetyl.

-

-

Read: Allow to stand for 15 minutes. A crimson red ring indicates a positive result.[4]

Protocol B: GC-MS Quantification (Quantitative)

For precise metabolic flux analysis, Gas Chromatography-Mass Spectrometry is required.

-

Column: Polar wax column (e.g., DB-WAX or HP-INNOWax).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: Hold 40°C (2 min)

Ramp 5°C/min to 150°C. -

Sample Prep: Solvent extraction with ethyl acetate is preferred over direct aqueous injection to protect the column and improve sensitivity.

Part 5: Safety & Toxicology in Drug Development

While Acetoin is Generally Recognized As Safe (GRAS) for ingestion (FEMA No. 2008), its safety profile changes in inhalation contexts.

-

Respiratory Toxicity: Acetoin is a structural analog of Diacetyl (2,3-butanedione), the agent responsible for Bronchiolitis obliterans ("popcorn lung"). While acetoin is less reactive than diacetyl, it can oxidize to diacetyl in situ.

-

Drug Formulation: In inhaled pharmaceutical formulations, acetoin must be strictly limited or avoided due to this oxidation potential.

-

Dermal/Eye: Pure acetoin (especially the monomer) is a skin and eye irritant.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 179: Acetoin. PubChem. Available at: [Link][5]

-

Xiao, Z., & Lu, J. R. (2014). Generation of acetoin and its derivatives in foods.[6] Journal of Agricultural and Food Chemistry, 62(28), 6487-6497.[6] Available at: [Link]

-

American Society for Microbiology (ASM). Voges-Proskauer (VP) Test Protocol. Microbe Library. Available at: [Link]

Sources

- 1. Acetoin | C4H8O2 | CID 179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetoin - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Voges-Proskauer Test (Procedure) : Microbiology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. researchgate.net [researchgate.net]

- 6. Generation of acetoin and its derivatives in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetoin: The Trans-Kingdom Signaling Mediator in Plant-Microbe Interactions

Topic: Acetoin as a Trans-Kingdom Signaling Volatile in Plant Systems Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Plant Physiologists, and Ag-Biotech Developers

Executive Summary

Acetoin (3-hydroxy-2-butanone) has transcended its traditional classification as a mere fermentation byproduct to emerge as a critical Volatile Organic Compound (VOC) in plant physiology. Unlike endogenous phytohormones (auxins, cytokinins), acetoin primarily functions as an exogenous semiochemical —a signal produced by the plant microbiome (specifically Plant Growth-Promoting Rhizobacteria, PGPR) that "primes" the plant host.

For drug and agrochemical developers, acetoin represents a novel class of biostimulants capable of triggering Induced Systemic Resistance (ISR) and abiotic stress tolerance without the metabolic penalty often associated with constitutively active defense mechanisms. This guide dissects the molecular mechanisms of acetoin perception, its signaling cascades, and the gold-standard methodologies for its quantification.

Molecular Mechanism: Biosynthesis & Perception

The Origin: Bacterial vs. Plant Biosynthesis

While plants possess the metabolic machinery to synthesize acetoin, the physiologically relevant concentrations that trigger signaling events are almost exclusively of microbial origin. The production in Bacillus species (e.g., B. subtilis, B. amyloliquefaciens) is tightly regulated by the alsSD operon during the stationary phase to prevent acidification.

-

Precursor: Pyruvate (from glycolysis).

-

Key Enzymes:

-

Fate: Acetoin can be reduced to 2,3-butanediol (2,3-BD) by acetoin reductase (AR/BDH), a reversible reaction that modulates the volatile profile.

Pathway Visualization

Figure 1: The bacterial biosynthetic pathway of acetoin and its diffusion to the plant host. The conversion to 2,3-butanediol is reversible, but acetoin is the primary oxidized signal.

Physiological Impact & Signaling Cascades

Induced Systemic Resistance (ISR)

Acetoin acts as an elicitor .[3] Unlike the Salicylic Acid (SA)-dependent Systemic Acquired Resistance (SAR) triggered by pathogen necrosis, acetoin-mediated ISR is often associated with a "primed" state. However, recent transcriptomic evidence (e.g., in Arabidopsis exposed to B. subtilis FB17) suggests a nuanced pathway where acetoin signaling does recruit components of the SA and Ethylene (ET) pathways, specifically relying on the regulatory protein NPR1 .

Stomatal Regulation & Stress Tolerance

Under saline or drought stress, acetoin triggers stomatal closure to prevent water loss. This is mediated by a rapid burst of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in guard cells, which interacts with ABA signaling.

Signaling Network Diagram

Figure 2: The acetoin signaling cascade in plants, highlighting the bifurcation between defense priming (SA/ET/NPR1) and abiotic stress response (ABA/ROS).

Analytical Methodologies: HS-SPME-GC-MS

Quantifying acetoin in plant tissue requires preventing artifactual formation (oxidation of 2,3-butanediol) and ensuring high sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the validated standard.

Experimental Protocol

Phase 1: Sample Preparation (Critical for Integrity)

-

Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately to arrest metabolism.

-

Grinding: Pulverize to a fine powder under liquid nitrogen.

-

Vialing: Transfer 100–500 mg of powder into a 20 mL headspace vial.

-

Salt Addition: Add 1 mL saturated CaCl₂ or NaCl solution (inhibits enzymatic activity and enhances volatile release via the "salting-out" effect).

-

Internal Standard: Spike with 5 µL of 2-octanone or nonyl acetate (10 ppm) for normalization.

Phase 2: SPME Extraction

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Reasoning: The triple-phase fiber covers the polarity range of acetoin (polar) and associated terpenes (non-polar).

-

Incubation: 60°C for 10 minutes (equilibration).

-

Extraction: Expose fiber to headspace for 20–30 minutes at 60°C with agitation (250 rpm).

Phase 3: GC-MS Analysis (Agilent 7890/5977 or equiv)

-

Desorption: 250°C for 3 minutes (Splitless mode).

-

Column: HP-5MS or DB-Wax (30m × 0.25mm × 0.25µm). DB-Wax is superior for polar resolution but HP-5MS is standard for general profiling.

-

Oven Program:

-

Hold 40°C for 3 min.

-

Ramp 5°C/min to 150°C.

-

Ramp 20°C/min to 250°C.

-

-

MS Detection: EI mode (70 eV), Scan range 35–350 m/z.

-

Identification: Target Ion for Acetoin: m/z 45 (Base peak) and m/z 88 (Molecular ion).

Comparative Data: Acetoin vs. 2,3-Butanediol

| Feature | Acetoin (3-hydroxy-2-butanone) | 2,3-Butanediol |

| Oxidation State | Oxidized (Ketone) | Reduced (Alcohol) |

| Primary Origin | Bacterial fermentation (Stationary phase) | Bacterial fermentation (Reductive phase) |

| Plant Toxicity | Moderate (High doses >10mM can be toxic) | Low (Very well tolerated) |

| Signaling Mode | Acute Elicitor (Rapid ROS burst) | Sustained Modulator (Growth promotion) |

| GC-MS Retention | Elutes earlier (Lower Boiling Point) | Elutes later |

| Key Function | Immunity (ISR) & Stomatal Closure | Growth Promotion & Drought Tolerance |

Translational Applications in Drug & Ag-Chem

-

Biocontrol Formulations: Acetoin-producing Bacillus strains are being encapsulated as "probiotics for plants." The critical KPI for these products is the sustained release of acetoin in the rhizosphere.

-

Synthetic Biology: Engineering the alsS/alsD pathway into non-native endophytes to create "super-priming" strains that constitutively trigger ISR without energy drag on the crop.

-

Biomarker Discovery: Acetoin levels in the headspace can serve as a non-invasive diagnostic marker for the health of the root microbiome.

References

-

Ryu, C. M., et al. (2003). Bacterial volatiles promote growth in Arabidopsis.[4][5][6][7] Proceedings of the National Academy of Sciences, 100(8), 4927–4932.[5] Link

- Foundational paper establishing bacterial vol

-

Rudrappa, T., et al. (2010). The rhizobacterial elicitor acetoin induces systemic resistance in Arabidopsis thaliana. Communicative & Integrative Biology, 3(2), 130–138. Link

- Identifies the specific signaling pathway (NPR1/SA/ET)

-

Zhang, H., et al. (2008). Soil bacteria confer plant salt tolerance by tissue-specific regulation of the sodium transporter HKT1. Molecular Plant-Microbe Interactions, 21(6), 737-744. Link

- Links volatiles to abiotic stress tolerance mechanisms.

-

Farag, M. A., et al. (2006). Spore-specific metabolites of Bacillus subtilis volatile production. Journal of Chemical Ecology, 32, 497–511. Link

- Provides the chemical basis for vol

-

Piechulla, B., & Degenhardt, J. (2014). The emerging importance of microbial volatile organic compounds in plant traits. Plant Physiology, 166(4), 1749–1758. Link

- Review of the "Trans-Kingdom" signaling concept.

Sources

- 1. Frontiers | Synthetic microbial consortium enhances acetoin production and functional quality of citrus vinegar via metabolic and process optimization [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The rhizobacterial elicitor acetoin induces systemic resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial volatile organic compounds (VOCs) promote growth and induce metabolic changes in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The modulating effect of bacterial volatiles on plant growth: Current knowledge and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Toxicology and Safety of 3-Hydroxy-2-butanone (Acetoin)

Introduction: The Dichotomy of a Flavoring Agent

3-Hydroxy-2-butanone, a-hydroxyketone, is a naturally occurring compound found in a variety of foods and is a key component of many artificial butter flavorings.[1][2] Its generally recognized as safe (GRAS) status underscores its widespread use in the food industry.[3] However, for researchers, scientists, and drug development professionals, a deeper understanding of its toxicological profile is paramount for ensuring safety in novel applications and occupational settings. This guide provides a comprehensive analysis of the available toxicological and safety data on 3-hydroxy-2-butanone, synthesizing technical data with expert insights to offer a holistic view of its safety profile.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | [metasci] |

| Molecular Weight | 88.11 g/mol | [metasci] |

| Physical State | Colorless to yellow liquid (monomer) or white to yellow powder (dimer) | [metasci] |

| Boiling Point | 148 °C | [metasci] |

| Melting Point | 15 °C (monomer); 90 °C (dimer) | [metasci] |

| Flash Point | 47 °C | [metasci] |

| Relative Density | 1.013 g/cm³ | [metasci] |

Toxicokinetics: A Metabolic Journey

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-hydroxy-2-butanone is critical to interpreting its toxicological data. While dedicated toxicokinetic studies on 3-hydroxy-2-butanone are limited, its metabolic fate has been elucidated through studies of its parent compound, 2-butanone.

Upon absorption, 2-butanone is metabolized via oxidation to 3-hydroxy-2-butanone, which is then further reduced to 2,3-butanediol.[4] This metabolic pathway suggests that 3-hydroxy-2-butanone is an intermediate metabolite. The subsequent reduction to 2,3-butanediol is a detoxification step, as the resulting diol is less reactive.

Experimental Protocol: In Vivo Assessment of 2-Butanone Metabolism

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administer a single oral dose of 2-butanone in corn oil via gavage.

-

Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-dosing.

-

Analytical Method: Utilize gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-butanone, 3-hydroxy-2-butanone, and 2,3-butanediol in the collected samples.

-

Data Analysis: Determine the time course of the appearance and disappearance of the parent compound and its metabolites to establish the metabolic pathway and elimination kinetics.

Caption: Metabolic pathway of 2-butanone to 2,3-butanediol via 3-hydroxy-2-butanone.

Toxicological Endpoints: A Detailed Examination

Acute Toxicity

The acute toxicity of 3-hydroxy-2-butanone is relatively low, as indicated by the high LD50 values.

| Route | Species | LD50 | Source |

| Oral | Rat | >5,000 mg/kg | [metasci] |

| Dermal | Rabbit | >5,000 mg/kg | [metasci] |

These findings suggest that a single, high-dose exposure to 3-hydroxy-2-butanone is unlikely to cause severe systemic toxicity.

Irritation and Sensitization

Safety data sheets indicate that 3-hydroxy-2-butanone may cause skin and eye irritation.[5] Symptoms of skin contact can include itching, scaling, reddening, or blistering.[5] Eye contact may lead to redness and pain.[5] There is limited data available on the sensitization potential of 3-hydroxy-2-butanone.

Subchronic Toxicity

A key study conducted by the National Toxicology Program (NTP) evaluated the subchronic inhalation toxicity of 3-hydroxy-2-butanone in rats and mice.[1] In this 3-month study, animals were exposed to vapor concentrations of up to 800 ppm for 6 hours a day, 5 days a week. The results showed no significant exposure-related adverse effects on survival, body weights, organ weights, clinical pathology, or histopathology in either species.[1][6] This establishes a No-Observed-Adverse-Effect Concentration (NOAEC) of 800 ppm for subchronic inhalation exposure.[6]

It is important to note the absence of comprehensive subchronic oral toxicity studies. This data gap is a significant consideration for applications involving repeated oral exposure.

Genotoxicity

The genotoxic potential of 3-hydroxy-2-butanone has been investigated in a battery of tests. The NTP technical report indicates that it was not mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) with or without metabolic activation.[1] Furthermore, a peripheral blood micronucleus test in rats and mice exposed via inhalation for 3 months was also negative.[1] These results suggest that 3-hydroxy-2-butanone is not genotoxic under the conditions tested.

However, in vitro studies on the bacterium Lactococcus lactis have suggested that 3-hydroxy-2-butanone can cause damage to DNA and proteins, with the reactivity attributed to its keto group.[7][8][9] This highlights the importance of considering the specific biological system and exposure conditions when evaluating genotoxicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Tester Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Plate the tester strains with various concentrations of 3-hydroxy-2-butanone on a minimal glucose agar medium.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) and compare it to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

Reproductive and Developmental Toxicity

There is a notable lack of data on the reproductive and developmental toxicity of 3-hydroxy-2-butanone. This represents a critical data gap for a comprehensive safety assessment, particularly for scenarios involving exposure of sensitive populations.

Carcinogenicity

Currently, there are no long-term carcinogenicity bioassays available for 3-hydroxy-2-butanone. While the genotoxicity data are largely negative, the potential for non-genotoxic mechanisms of carcinogenesis cannot be ruled out without dedicated studies.

Risk Assessment and Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of "aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones," which includes 3-hydroxy-2-butanone.[10] The committee concluded that these substances do not pose a safety concern at the current levels of intake when used as flavoring agents.[10] For the majority of these substances, including presumably 3-hydroxy-2-butanone, the application of the safety evaluation procedure did not require toxicity data, suggesting that the estimated dietary exposure is well below any level that would be of toxicological concern.[10]

In Australia, a recent evaluation of chemicals in non-nicotine e-cigarettes noted that while no adverse effects were reported in a 3-month inhalation study with acetoin, it can degrade to diacetyl in e-cigarette liquids. Diacetyl is associated with adverse respiratory effects.

Caption: Logical flow of the risk assessment for 3-hydroxy-2-butanone.

Conclusion: A Call for Further Research

3-Hydroxy-2-butanone possesses a generally favorable toxicological profile based on the available data, particularly concerning acute and subchronic inhalation toxicity and genotoxicity. Its GRAS status and the positive evaluation by JECFA for its use as a flavoring agent provide a strong basis for its safety in this specific application.

However, for broader applications in drug development or in scenarios with the potential for higher or more prolonged exposure, the existing data gaps in chronic oral toxicity, reproductive and developmental toxicity, and carcinogenicity are significant. The in vitro findings of DNA and protein damage, although not corroborated in standard regulatory genotoxicity tests, warrant consideration and suggest a potential for reactivity under certain conditions.

Therefore, while 3-hydroxy-2-butanone can be considered safe for its intended use as a flavoring agent, further research is necessary to fully characterize its safety profile for other applications. This guide serves as a comprehensive resource for professionals in the field, enabling informed decision-making and highlighting areas where further investigation is warranted.

References

-

Joint FAO/WHO Expert Committee on Food Additives. (1999). Safety evaluation of certain food additives and contaminants: Aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones. WHO Food Additives Series 42. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2023). Acetoin, cinnamaldehyde, diethylene glycol and ethylene glycol with end use in non-nicotine e-cigarettes (vaping products). Retrieved from [Link]

-

Li, Y., et al. (2021). Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis. Applied and Environmental Microbiology, 87(24), e01553-21. Retrieved from [Link]

-

Paustenbach, D. J., et al. (2022). Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione. Critical Reviews in Toxicology, 52(6), 433-461. Retrieved from [Link]

-

Adams, T. B., et al. (2016). GRASr2 evaluation of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances used as flavoring ingredients. Food and Chemical Toxicology, 97, 269-287. Retrieved from [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF). (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 19(2), e06373. Retrieved from [Link]

-

Food Safety Commission of Japan. (2021). The Food Safety Commission Guidelines for the Assessment of Flavoring Substances. Retrieved from [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF). (2020). Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2): consideration of aliphatic, branched-chain saturated and unsaturated alcohols, aldehydes, acids and related esters evaluated by JECFA (61st, 68th and 69th meetings) and structurally related to flavouring substances in FGE.05Rev3. EFSA Journal, 18(3), e06045. Retrieved from [Link]

-

World Health Organization. (2024). Safety evaluation of certain food additives: prepared by the ninety-sixth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Retrieved from [Link]

-

National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice. NTP TOX 94. Retrieved from [Link]

-

Li, Y., et al. (2021). Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis. Applied and Environmental Microbiology, 87(24), e01553-21. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity of acetoin depends on its keto group. Retrieved from [Link]

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134S, 110948. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 3-Hydroxy-2-butanone. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2-Butanone. Retrieved from [Link]

-

FEMA. (n.d.). 3-HYDROXY-2-PENTANONE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-mercapto-2-butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ADEQUACY OF THE DATABASE - Toxicological Profile for 2-Butanone. Retrieved from [Link]

-

Chen, Y., et al. (2018). Study on systemic and reproductive toxicity of acetochlor in male mice. RSC Advances, 8(72), 41259-41268. Retrieved from [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF). (2018). Scientific Opinion on Flavouring Group Evaluation 200, Revision 1 (FGE.200 Rev.1): 74 α,β-unsaturated aliphatic aldehydes and precursors from chemical subgroup 1.1.1 of FGE.19. EFSA Journal, 16(10), e05441. Retrieved from [Link]

-

National Toxicology Program. (2018). Overview - NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). Flavor Properties of FEMA GRAS List 26 Flavor Chemicals. Retrieved from [Link]

-

MDPI. (2025). Reproductive Toxicity of Zearalenone and Its Molecular Mechanisms: A Review. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 0718 FEMA GRAS. Retrieved from [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF). (2020). Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2): consideration of aliphatic, branched-chain saturated and unsaturated alcohols, aldehydes, acids and related esters evaluated by JECFA (61st, 68th and 69th meetings) and structurally related to flavouring substances in FGE.05Rev3. EFSA Journal, 18(3), e06045. Retrieved from [Link]

-

ResearchGate. (n.d.). Scientific Opinion on Flavouring Group Evaluation 73, Revision 5 (FGE.73Rev5). Retrieved from [Link]

Sources

- 1. NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview - NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. ADEQUACY OF THE DATABASE - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]

Technical Guide: Acetoin Metabolism in Bacillus subtilis

Executive Summary

Acetoin (3-hydroxy-2-butanone) is a neutral, four-carbon metabolite pivotal to the survival of Bacillus subtilis during the transition from exponential growth to the stationary phase.[1] Unlike simple fermentation products, acetoin serves a dual role: it is a physiological "safety valve" preventing lethal acidification (via the overflow metabolism pathway) and a stored carbon reserve re-utilized during starvation.

For researchers and metabolic engineers, mastering this pathway offers two distinct advantages:

-

Process Robustness: Acetoin production is the primary marker of successful pH homeostasis and NAD+ regeneration in high-density fermentations.

-

Industrial Potential: It is a high-value platform chemical and the immediate precursor to 2,3-butanediol (2,3-BDO).

This guide deconstructs the genetic architecture, regulatory logic, and quantification protocols required to manipulate acetoin flux with precision.

Part 1: The Mechanistic Architecture

The acetoin pathway acts as a metabolic branch point at pyruvate.[2] When glycolytic flux exceeds the capacity of the tricarboxylic acid (TCA) cycle—typically due to excess glucose or oxygen limitation—B. subtilis diverts carbon away from acidic end-products (acetate, lactate) toward neutral acetoin.

The Biosynthetic Operon (alsSD)

The core machinery is encoded by the alsSD operon.[3]

-

Step 1: Condensation via

-Acetolactate Synthase (AlsS) [2] -

Step 2: Decarboxylation via

-Acetolactate Decarboxylase (AlsD)

The Reductive Branch (bdhA)

Acetoin is not always the end product. Under high NADH/NAD+ ratios, it acts as an electron sink.

-

Gene:bdhA (also known as ydjL)

-

Enzyme:[1][3][7][9][10][12] 2,3-Butanediol Dehydrogenase / Acetoin Reductase[11][13]

-

Reaction:

The Catabolic Re-uptake (acoABCL)

Once glucose is exhausted, B. subtilis catabolizes excreted acetoin to survive stationary phase.

-

Genes:acoA, acoB, acoC, acoL

-

Enzyme:[1][3][7][9][10][12] Acetoin Dehydrogenase Complex (E1, E2, E3 subunits)

-

Reaction:

-

Significance: This complex is structurally analogous to the Pyruvate Dehydrogenase Complex (PDH).

Pathway Visualization

Figure 1: The central acetoin metabolic node in B. subtilis.[2][8][12] Green nodes indicate the target neutral metabolite. Dashed lines represent competing acidic pathways. Dotted red lines indicate catabolic re-utilization.

Part 2: Regulatory Logic

Understanding the "switch" is critical. B. subtilis does not produce acetoin constitutively; it is an inducible response to specific environmental stressors.

The Master Switch: AlsR

The transcription of the alsSD operon is strictly controlled by AlsR , a LysR-type transcriptional regulator encoded by the divergently transcribed gene alsR.[6][12]

-

Trigger: AlsR is activated by the accumulation of intracellular acetate and a drop in intracellular pH (acidification).

-

Mechanism: In the presence of acetate/low pH, AlsR undergoes a conformational change and binds to a palindromic sequence (TAAT-N11-ATTA) in the alsSD promoter region.

-

Causality: This creates a self-regulating loop. As cells grow on glucose, they produce acetate (via pta-ackA). Acetate lowers pH. AlsR senses this, activates alsSD, and the cell shifts flux from acidic acetate to neutral acetoin.

Carbon Catabolite Repression (CcpA)

While AlsR turns the pathway on, CcpA ensures the catabolic (breakdown) pathway remains off while glucose is present.

-

Repression of acoABCL: CcpA binds to cre sites upstream of the aco operon in the presence of glucose, preventing the cell from consuming the acetoin it is actively producing.

-

The "Overflow" Logic: This regulation ensures acetoin accumulates extracellularly during exponential growth (overflow) and is only consumed (via acoABCL) when glucose is depleted (stationary phase).

Figure 2: The regulatory push-pull mechanism. AlsR drives synthesis in response to acid stress, while CcpA prevents premature degradation during glucose abundance.

Part 3: Experimental Characterization

Accurate quantification is the bedrock of metabolic engineering. Acetoin is volatile and heat-sensitive; improper handling leads to data artifacts.

Quantitative Protocol: HPLC (The Gold Standard)

This protocol uses Ion-Exclusion Chromatography, the industry standard for separating organic acids and alcohols.

System Requirements:

-

Column: Bio-Rad Aminex HPX-87H (or equivalent sulfonated divinylbenzene-styrene copolymer).

-

Detector: Refractive Index (RI). UV is less reliable for acetoin/BDO differentiation.

Step-by-Step Methodology:

-

Sample Prep: Centrifuge fermentation broth at 12,000 x g for 5 mins at 4°C (Crucial: keep cold to prevent evaporation). Filter supernatant through a 0.22

m PVDF membrane. -

Mobile Phase: 5 mM

(degassed). -

Flow Rate: 0.6 mL/min.

-

Temperature: 50°C - 60°C.

-

Note: While 60°C improves peak sharpness, acetoin is unstable. If peak tailing is acceptable, run at 35°C to preserve sample integrity.

-

-

Run Time: 30 minutes.

-

Elution Order (Typical):

-

Glucose (~9 min)

-

Pyruvate (~10 min)

-

2,3-Butanediol (~13 min)

-

Acetoin (~15 min)

-

Acetate (~16 min)

-

Qualitative Screening: Modified Voges-Proskauer (VP)

For high-throughput screening of mutant libraries (e.g., 96-well plates).

-

Reagent A: 5% (w/v)

-naphthol in absolute ethanol. -

Reagent B: 40% (w/v) KOH.

-

Procedure:

-

Add 50

L culture supernatant to a clear plate. -

Add 25

L Reagent A (Wait 5 mins— -

Add 25

L Reagent B. -

Incubate 15-30 mins at room temp.

-

-

Result: Cherry-red complex indicates acetoin presence.

Part 4: Metabolic Engineering & Industrial Application[13]

To engineer B. subtilis for high-titer acetoin production, you must disrupt the native balance between synthesis, reduction, and degradation.

The "Push-Pull-Block" Strategy

| Strategy | Gene Target | Action | Rationale |

| Block (Degradation) | Deletion | Prevents the catabolism of acetoin during the stationary phase, allowing accumulation. | |

| Block (Reduction) | Deletion | Prevents the conversion of acetoin to 2,3-butanediol. Essential for pure acetoin recovery. | |

| Push (Flux) | Deletion | Blocks the competing acetate pathway. Forces pyruvate flux toward | |

| Pull (Synthesis) | Overexpression | Replaces the native, inducible promoter with a constitutive strong promoter (e.g., |

Oxygen Transfer Rate (OTR) Optimization

Acetoin production is an aerobic process, but it requires specific oxygen conditions.

-

Strict Anaerobiosis: alsSD is induced, but flux is low due to redox imbalance (NADH accumulation).

-

High Aeration: Promotes biomass but can trigger rapid oxidative decarboxylation.

-

Optimal: Micro-aerophilic conditions (low

) favor the redirection of pyruvate to acetoin to regenerate NAD+ without excessive biomass formation.

Engineering Workflow Diagram

Figure 3: Sequential genetic modification strategy for maximizing acetoin titer.

References

-

Renna, M. C., et al. (1993). Regulation of the Bacillus subtilisalsS, alsD, and alsR genes involved in post-exponential-phase production of acetoin. Journal of Bacteriology. Link

-

Xiao, Z., & Xu, P. (2007). Acetoin metabolism in bacteria. Critical Reviews in Microbiology. Link

-

Zhang, X., et al. (2013). Metabolic engineering of Bacillus subtilis for enhanced production of acetoin. Biotechnology Letters. Link

-

Bao, T., et al. (2015). Acetoin utilization in Bacillus subtilis. Applied Microbiology and Biotechnology. Link

-

SubtiWiki. The alsSD operon and regulation. Link

Sources

- 1. An acetoin-regulated expression system of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Moderate expression of the transcriptional regulator ALsR enhances acetoin production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Bacillus subtilis for enhanced production of acetoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active pH regulation facilitates Bacillus subtilis biofilm development in a minimally buffered environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Bacillus subtilis alsS, alsD, and alsR genes involved in post-exponential-phase production of acetoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Transcription Factor AlsR Binds and Regulates the Promoter of the alsSD Operon Responsible for Acetoin Formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering for the production of acetoin and 2,3-butanediol at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Metabolic engineering of Bacillus subtilis for the co-production of uridine and acetoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The transcription factor AlsR binds and regulates the promoter of the alsSD operon responsible for acetoin formation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolic engineering for the production of acetoin and 2,3-butanediol at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 [frontiersin.org]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-Acetoin

Foreword: The Imperative for Enantiopure (S)-Acetoin

(S)-Acetoin, or (S)-3-hydroxy-2-butanone, is a high-value chiral compound that transcends its role as a common food flavoring agent.[1][2] In the realms of pharmaceutical and fine chemical synthesis, it serves as a critical stereospecific building block. Its single chiral center is a gateway to constructing more complex, optically active molecules, enhancing drug efficacy and reducing stereoisomer-related side effects.[3][4] However, the production of acetoin through traditional chemical synthesis or natural fermentation often yields a racemic mixture, a 50:50 combination of its (S) and (R) enantiomers.[5][6] Separating these isomers is notoriously difficult and economically unviable, making direct enantioselective synthesis not just an academic challenge, but a commercial necessity. This guide provides an in-depth exploration of the prevailing and most effective strategies for producing enantiopure (S)-acetoin, with a focus on biocatalytic and chemoenzymatic methodologies that offer superior selectivity and sustainability.

The Biocatalytic Paradigm: Harnessing Nature's Precision

The most mature and successful strategies for producing (S)-acetoin leverage the inherent stereoselectivity of enzymes. These biocatalytic routes can be broadly categorized into whole-cell biotransformations and cell-free enzymatic systems, each with distinct operational advantages.

Whole-Cell Biocatalysis: The Engineered Cellular Factory

The core principle of whole-cell biocatalysis is the use of genetically engineered microorganisms as self-contained, regenerating catalysts. By overexpressing specific enzymes and optimizing metabolic pathways, we can direct cellular machinery to convert simple feedstocks into (S)-acetoin with exceptional purity and yield.

Causality of the Method: The primary advantage lies in the system's inherent cofactor regeneration. Many key enzymatic reactions, particularly reductions, depend on cofactors like NADH or NADPH.[3] In a living cell, these cofactors are continuously regenerated by central metabolism, eliminating the need to add them exogenously at a prohibitive cost.

Key Enzymatic Pathways:

-

The Diacetyl Reductase (DAR) Pathway: This is a highly effective and direct route. A prochiral substrate, diacetyl (2,3-butanedione), is stereoselectively reduced to (S)-acetoin. The critical component is an NADH or NADPH-dependent diacetyl reductase that exhibits a strong preference for producing the (S)-enantiomer.[7][8] The enzyme Diacetyl Reductase ((S)-acetoin forming) (EC 1.1.1.304) catalyzes this irreversible reaction.[9]

-

The α-Acetolactate Pathway: This pathway starts from pyruvate, a central metabolite. Two molecules of pyruvate are condensed by α-acetolactate synthase (ALS) to form α-acetolactate, which is then decarboxylated by α-acetolactate decarboxylase (ALDC) to yield acetoin.[10][11] The chirality of the final product in this pathway is often determined by downstream enzymes or the specific ALDC used.

The workflow for developing and utilizing an engineered whole-cell biocatalyst is a multi-step, self-validating process.

Caption: Workflow for Whole-Cell Biocatalytic (S)-Acetoin Production.

Data Presentation: Performance of Whole-Cell Biocatalysts

| Organism/System | Key Enzyme(s) | Substrate | Titer (g/L) | Enantiomeric Excess (e.e.) | Reference |

| Engineered E. coli | Diacetyl Reductase (DAR) | Diacetyl | 39.4 (Fed-batch) | >99.9% (S) | [7] |

| Engineered E. coli | DAR + Cofactor Regeneration | Diacetyl | 52.9 | 99.5% (S) | [3] |

| Engineered E. coli | ALS, ALDC, LDH | Lactate | 57.18 | Not specified | [12] |

Experimental Protocol: Fed-Batch Biotransformation of Diacetyl to (S)-Acetoin

This protocol is a representative example based on established methodologies.[7]

-

Inoculum Preparation: A single colony of recombinant E. coli expressing diacetyl reductase is inoculated into 5 mL of LB medium with appropriate antibiotic selection and grown overnight at 37°C with shaking (200 rpm).

-

Seed Culture: The overnight culture is used to inoculate 100 mL of fermentation medium in a 500 mL shake flask. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. The culture is then incubated for an additional 12-16 hours at a reduced temperature (e.g., 25°C) to enhance soluble protein expression.

-

Cell Harvest: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is washed twice with a phosphate buffer (50 mM, pH 7.0).

-

Fed-Batch Biotransformation: The washed cells are resuspended in a reaction buffer in a 1-L bioreactor to a high cell density (e.g., OD600 of 50). The reaction is initiated by adding diacetyl. A fed-batch strategy is employed, where a concentrated solution of diacetyl and a carbon source (e.g., glucose, for cofactor regeneration) is continuously fed into the reactor to maintain a low, non-toxic substrate concentration.

-

Monitoring: The reaction progress is monitored by taking samples periodically. The concentrations of diacetyl and (S)-acetoin are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Chiral HPLC is used to determine the enantiomeric excess.

-

Termination and Recovery: Once the reaction reaches completion (diacetyl is consumed), the cells are removed by centrifugation. The supernatant containing (S)-acetoin can be subjected to further purification, such as distillation or extraction.

Cell-Free Biocatalysis: The Purified Enzyme System

For applications demanding the highest purity and where substrate costs are justifiable, cell-free systems offer a compelling alternative. This approach uses isolated and purified enzymes, eliminating cellular side reactions and simplifying downstream processing.

Causality of the Method: The primary driver for using a cell-free system is control. By removing the complexity of cellular metabolism, reaction conditions can be fine-tuned to maximize enzyme stability and activity. This often results in higher product purity and faster reaction times.[3] The major challenge, however, is the cost and complexity of both producing the purified enzymes and supplying the necessary cofactors.

To overcome the cofactor limitation, a common strategy is to create a multi-enzyme "cassette" that couples the production reaction with a cofactor regeneration cycle.

Caption: Cell-Free System with Coupled Cofactor Regeneration.

Data Presentation: Performance of Cell-Free Biocatalytic Systems

| Enzyme System | Substrate | Product Titer (g/L) | Time (min) | Enantiomeric Purity | Reference |

| Carbonyl Reductase (from G. oxydans) + Glucose Dehydrogenase (from B. subtilis) | Diacetyl | 12.2 | 75 | (S)-AC | [8] |

Chemoenzymatic Strategies: The Best of Both Worlds

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the broad reaction scope of chemical catalysis. For chiral molecules like acetoin, Dynamic Kinetic Resolution (DKR) is a powerful conceptual framework.

Principle of Dynamic Kinetic Resolution (DKR):

A standard kinetic resolution can only achieve a maximum theoretical yield of 50% for the desired product because it only resolves a pre-existing racemic mixture.[13][14] DKR overcomes this limitation by combining three key elements:

-

A Racemic Starting Material: e.g., (R/S)-Acetoin.

-

A Highly Enantioselective Enzyme: An enzyme that selectively modifies one enantiomer (e.g., an acylase that only acetylates (R)-acetoin).

-

A Racemization Catalyst: A catalyst that continuously interconverts the unreacted (S)-enantiomer back into the racemic mixture.